molecular formula C11H23ClN2O2 B13918067 Tert-butyl trans-3-amino-4-ethyl-pyrrolidine-1-carboxylate;hydrochloride

Tert-butyl trans-3-amino-4-ethyl-pyrrolidine-1-carboxylate;hydrochloride

Cat. No.: B13918067
M. Wt: 250.76 g/mol
InChI Key: VSXNCYVERKBUBY-VTLYIQCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl trans-3-amino-4-ethyl-pyrrolidine-1-carboxylate;hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl trans-3-amino-4-ethyl-pyrrolidine-1-carboxylate;hydrochloride typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with ethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl trans-3-amino-4-ethyl-pyrrolidine-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl trans-3-amino-4-ethyl-pyrrolidine-1-carboxylate;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl trans-3-amino-4-ethyl-pyrrolidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and the nature of the target. The exact mechanism of action may vary based on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-aminopyrrolidine-1-carboxylate
  • Tert-butyl 4-aminopyridine-1-carboxylate
  • Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl trans-3-amino-4-ethyl-pyrrolidine-1-carboxylate;hydrochloride is unique due to its specific structural features, such as the presence of the trans-3-amino-4-ethyl substituents on the pyrrolidine ring. These structural characteristics contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H23ClN2O2

Molecular Weight

250.76 g/mol

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-ethylpyrrolidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H22N2O2.ClH/c1-5-8-6-13(7-9(8)12)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9-;/m1./s1

InChI Key

VSXNCYVERKBUBY-VTLYIQCISA-N

Isomeric SMILES

CC[C@@H]1CN(C[C@H]1N)C(=O)OC(C)(C)C.Cl

Canonical SMILES

CCC1CN(CC1N)C(=O)OC(C)(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.